molecular formula C14H14N2O B7663859 N-(1-benzylpyridin-2-ylidene)acetamide

N-(1-benzylpyridin-2-ylidene)acetamide

Cat. No.: B7663859
M. Wt: 226.27 g/mol
InChI Key: PJDQVJIQKAOATC-UHFFFAOYSA-N
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Description

N-(1-Benzylpyridin-2-ylidene)acetamide is a member of the N-substituted imidazo[1,2-a]pyridine-2-acetamide family, a class of heterocyclic compounds with significant pharmaceutical relevance. These compounds are characterized by a pyridine ring fused with an imidazole moiety and an acetamide substituent at position 2. The benzyl group at the N1 position enhances lipophilicity and modulates biological activity, making it a candidate for drug development.

Synthetic routes for these compounds often involve condensation reactions, followed by acetylation or substitution to introduce diverse functional groups. Optimized methods reported in recent studies achieve high yields and modular access to derivatives with varying substituents .

Properties

IUPAC Name

N-(1-benzylpyridin-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-12(17)15-14-9-5-6-10-16(14)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDQVJIQKAOATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1C=CC=CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Groups

N-(1-Benzylpyridin-2-ylidene)acetamide differs from other acetamide derivatives in its fused imidazo-pyridine core and benzyl substitution. Key structural comparisons include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound Imidazo[1,2-a]pyridine Benzyl at N1, acetamide at C2 C₁₆H₁₅N₃O 265.31 Antimicrobial, neuroactive potential
N-(2-Hydroxypyridin-3-yl)acetamide Pyridine Hydroxyl at C2, acetamide at C3 C₇H₈N₂O₂ 152.15 Solubility in polar solvents
N-(5-Bromopyridin-2-yl)acetamide Pyridine Bromo at C5, acetamide at C2 C₇H₇BrN₂O 229.05 Crystallinity, halogen-mediated reactivity
N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide Pyridine/aryl hybrid Fluorophenyl, hydroxy, isopropyl C₁₁H₁₄FNO₂ 211.24 pKa ~12.97, predicted boiling point 323.8°C
2-Mercapto-N-(4-anilinophenyl)acetamide Aryl-acetamide Mercapto, anilino C₁₄H₁₃N₂OS 271.33 Thiol-mediated redox activity

Physicochemical Properties

  • Lipophilicity : Benzyl and fluorophenyl substituents enhance logP values, improving membrane permeability .
  • Solubility : Hydroxyl and mercapto groups increase aqueous solubility (e.g., N-(2-hydroxypyridin-3-yl)acetamide) .
  • Stability : Halogenated derivatives (e.g., bromo or iodo) show enhanced crystallinity and thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpyridin-2-ylidene)acetamide
Reactant of Route 2
N-(1-benzylpyridin-2-ylidene)acetamide

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